What is the chemical structure of Acanthoside B?
What is the chemical structure of Acanthoside B?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthoside B is a lignan (B3055560) glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Isolated from plants of the Acanthopanax genus, notably the fruits of Acanthopanax sessiliflorus, this natural compound has demonstrated promising anti-inflammatory and neuroprotective properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, biological activities, and mechanisms of action of Acanthoside B, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Chemical Structure and Physicochemical Properties
Acanthoside B is characterized by a complex chemical structure consisting of a central furofuran lignan core glycosidically linked to a glucose molecule.
Table 1: Chemical Identifiers and Physicochemical Properties of Acanthoside B
| Property | Value | Reference |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | --INVALID-LINK-- |
| Molecular Formula | C28H36O13 | --INVALID-LINK-- |
| Molecular Weight | 580.58 g/mol | --INVALID-LINK-- |
| CAS Number | 7374-79-0 | --INVALID-LINK-- |
| SMILES | COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO--INVALID-LINK--C4=CC(=C(C(=C4)OC)O[C@H]5--INVALID-LINK--CO)O)O">C@@HO)OC | --INVALID-LINK-- |
| InChI Key | WEKCEGQSIIQPAQ-FKLBZQFOSA-N | --INVALID-LINK-- |
Biological Activities and Quantitative Data
Acanthoside B exhibits significant anti-inflammatory and neuroprotective activities.
Anti-inflammatory Activity
Table 2: In Vitro Anti-inflammatory Activity of Acanthoside B
| Assay | Cell Line | Method | Endpoint | Result |
| Nitric Oxide Inhibition | RAW 264.7 | Griess Assay | Inhibition of LPS-induced NO production | Dose-dependent inhibition observed |
Neuroprotective and Anti-Amnesic Activity
In vivo studies have demonstrated the cognitive-enhancing and neuroprotective effects of Acanthoside B in a scopolamine-induced amnesic mouse model.[6][7] Oral administration of Acanthoside B has been shown to ameliorate memory impairment by regulating cholinergic function, reducing oxidative stress, and suppressing neuroinflammation.[6]
Table 3: In Vivo Neuroprotective Activity of Acanthoside B
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Scopolamine-induced amnesic mice | Oral gavage | 10-20 mg/kg | Attenuated cognitive impairment, restored cholinergic activity, reduced oxidative stress, suppressed neuroinflammation, and activated the TrkB/CREB/BDNF pathway. | [6] |
Mechanism of Action: TrkB/CREB/BDNF Signaling Pathway
A key mechanism underlying the neuroprotective effects of Acanthoside B is its modulation of the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[6] This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.
Caption: Acanthoside B modulates the TrkB/CREB/BDNF signaling pathway.
Experimental Protocols
Extraction and Isolation of Acanthoside B from Acanthopanax sessiliflorus Fruits
This protocol describes a general method for the extraction and isolation of Acanthoside B.
Caption: Workflow for the extraction and isolation of Acanthoside B.
Detailed Methodology:
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Extraction: Dried and powdered fruits of Acanthopanax sessiliflorus are extracted with 70% aqueous ethanol.[1] The combined extracts are then concentrated under reduced pressure.
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Fractionation: The concentrated extract is suspended in water and partitioned successively with n-butanol.[8]
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Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol.[3] Further purification is achieved using Sephadex LH-20 column chromatography to yield purified Acanthoside B.[3]
In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition
Objective: To determine the inhibitory effect of Acanthoside B on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Methodology:
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Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Treatment: Cells are pre-treated with various concentrations of Acanthoside B for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
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Nitrite (B80452) Quantification: The concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.
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Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC50 value is determined from the dose-response curve.
In Vivo Neuroprotection Assay: Scopolamine-Induced Amnesia Model
Objective: To evaluate the anti-amnesic effects of Acanthoside B in a mouse model of memory impairment.[6]
Methodology:
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Animal Model: Male ICR mice are used.
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Treatment: Acanthoside B (10 and 20 mg/kg) is administered orally for a specified period.
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Induction of Amnesia: Memory impairment is induced by an intraperitoneal injection of scopolamine.
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Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Morris water maze and passive avoidance test.
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Biochemical Analysis: After behavioral testing, brain tissues (hippocampus and cortex) are collected for the analysis of acetylcholinesterase (AChE) activity, oxidative stress markers, and levels of inflammatory cytokines.
Western Blot Analysis of TrkB/CREB/BDNF Pathway Proteins
Objective: To investigate the effect of Acanthoside B on the expression and phosphorylation of key proteins in the TrkB/CREB/BDNF signaling pathway in brain tissue from the in vivo neuroprotection study.
Methodology:
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Protein Extraction: Total protein is extracted from the hippocampal and cortical tissues.
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SDS-PAGE and Electrotransfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: The membrane is incubated with primary antibodies against TrkB, phospho-TrkB, CREB, phospho-CREB, and BDNF, followed by incubation with HRP-conjugated secondary antibodies.
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Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Caption: General workflow for Western blot analysis.
Quantitative Analysis by HPLC-DAD
Objective: To develop and validate a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of Acanthoside B in plant extracts or formulations.
Methodology:
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Chromatographic System: An HPLC system equipped with a DAD detector.
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Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (containing a small percentage of an acid like phosphoric acid to improve peak shape).
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Detection: The DAD is set to monitor at the maximum absorbance wavelength of Acanthoside B.
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Method Validation: The method is validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[9][10][11]
Conclusion
Acanthoside B is a promising natural product with well-documented anti-inflammatory and neuroprotective properties. Its ability to modulate the TrkB/CREB/BDNF signaling pathway highlights its potential as a therapeutic agent for neurodegenerative diseases and cognitive disorders. The information and protocols provided in this technical guide are intended to facilitate further research into the pharmacological activities and clinical applications of Acanthoside B.
References
- 1. Noble 3,4-Seco-triterpenoid Glycosides from the Fruits of Acanthopanax sessiliflorus and Their Anti-Neuroinflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Isolation and identification of chemical constituents of fruits of Acanthopanax sessiliflorus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cognitive-enhancing and ameliorative effects of acanthoside B in a scopolamine-induced amnesic mouse model through regulation of oxidative/inflammatory/cholinergic systems and activation of the TrkB/CREB/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. Innovative development and validation of an HPLC/DAD method for the qualitative and quantitative determination of major cannabinoids in cannabis plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
